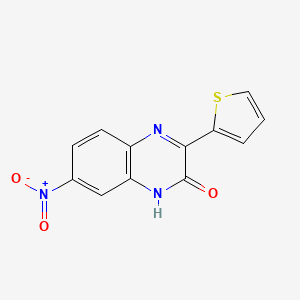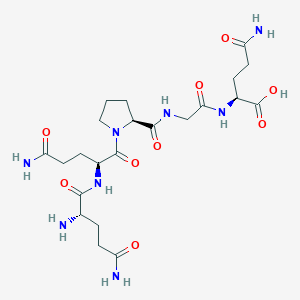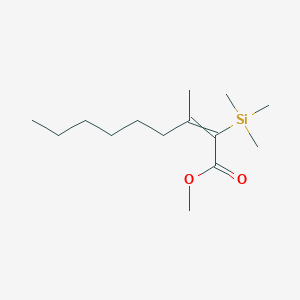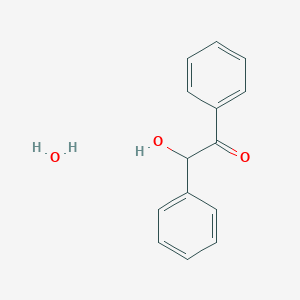
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core substituted with a nitro group at the 7-position and a thiophene ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoxaline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: 7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Nitroquinoxalin-2(1H)-one: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
3-(Thiophen-2-yl)quinoxalin-2(1H)-one:
7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one: The amino group can significantly alter the compound’s chemical behavior and biological activity.
Uniqueness
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct electronic properties and reactivity. These features make it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
832081-87-5 |
|---|---|
Formule moléculaire |
C12H7N3O3S |
Poids moléculaire |
273.27 g/mol |
Nom IUPAC |
7-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H7N3O3S/c16-12-11(10-2-1-5-19-10)13-8-4-3-7(15(17)18)6-9(8)14-12/h1-6H,(H,14,16) |
Clé InChI |
RYQSXSRRMAQANK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)



![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)



![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)

